(2E)-2-cyano-3-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)-N-(1-phenylethyl)prop-2-enamide
Overview
Description
(2E)-2-cyano-3-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)-N-(1-phenylethyl)prop-2-enamide is a complex organic compound characterized by the presence of multiple functional groups, including cyano, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)-N-(1-phenylethyl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automation can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)-N-(1-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of the cyano group may produce an amine derivative.
Scientific Research Applications
(2E)-2-cyano-3-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)-N-(1-phenylethyl)prop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: The compound may serve as a lead compound for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)-N-(1-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxy and trifluoromethyl groups can influence the compound’s electronic properties. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(4-methoxyphenyl)-N-(1-phenylethyl)acrylamide
- 2-cyano-3-(4-methoxy-3-{[3-(methyl)phenoxy]methyl}phenyl)-N-(1-phenylethyl)acrylamide
Uniqueness
The presence of the trifluoromethyl group in (2E)-2-cyano-3-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)-N-(1-phenylethyl)prop-2-enamide distinguishes it from similar compounds. This group can significantly enhance the compound’s stability, lipophilicity, and biological activity .
Properties
IUPAC Name |
(E)-2-cyano-3-[4-methoxy-3-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]-N-(1-phenylethyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F3N2O3/c1-18(20-7-4-3-5-8-20)32-26(33)21(16-31)13-19-11-12-25(34-2)22(14-19)17-35-24-10-6-9-23(15-24)27(28,29)30/h3-15,18H,17H2,1-2H3,(H,32,33)/b21-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLJZWIJYHNCIP-FYJGNVAPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)COC3=CC=CC(=C3)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OC)COC3=CC=CC(=C3)C(F)(F)F)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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